molecular formula C11H12BrNO2 B1310488 4-(3-Bromopropoxy)-3-methoxybenzonitrile CAS No. 3244-23-3

4-(3-Bromopropoxy)-3-methoxybenzonitrile

Cat. No.: B1310488
CAS No.: 3244-23-3
M. Wt: 270.12 g/mol
InChI Key: NRLISHLIWZEUDI-UHFFFAOYSA-N
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Description

4-(3-Bromopropoxy)-3-methoxybenzonitrile is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of benzonitrile, featuring a bromopropoxy and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropoxy)-3-methoxybenzonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxy-3-methoxybenzonitrile+1,3-DibromopropaneK2CO3,DMFThis compound\text{4-Hydroxy-3-methoxybenzonitrile} + \text{1,3-Dibromopropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Hydroxy-3-methoxybenzonitrile+1,3-DibromopropaneK2​CO3​,DMF​this compound

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromopropoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: 4-(3-Azidopropoxy)-3-methoxybenzonitrile.

    Oxidation: 4-(3-Bromopropoxy)-3-methoxybenzaldehyde.

    Reduction: 4-(3-Bromopropoxy)-3-methoxybenzylamine.

Scientific Research Applications

4-(3-Bromopropoxy)-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropoxy)-3-methoxybenzonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the enzyme. The bromopropoxy group can interact with hydrophobic pockets, while the methoxy and nitrile groups can form hydrogen bonds or electrostatic interactions with amino acid residues.

Comparison with Similar Compounds

    4-(3-Bromopropoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-(3-Bromopropoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-(3-Bromopropoxy)-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness: 4-(3-Bromopropoxy)-3-methoxybenzonitrile is unique due to the presence of both a bromopropoxy and a methoxy group on the benzene ring, along with a nitrile group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

4-(3-bromopropoxy)-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLISHLIWZEUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439703
Record name 4(3-bromopropoxy)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3244-23-3
Record name 4(3-bromopropoxy)-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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